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Compound of Interest

Compound Name: Cannabicitran

Cat. No.: B163044 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cannabicitran (CBT) is a lesser-known phytocannabinoid found in Cannabis sativa. As interest

in the therapeutic potential of minor cannabinoids grows, robust and reliable analytical methods

for their identification and quantification are crucial for research, quality control, and drug

development. Mass spectrometry (MS), coupled with chromatographic techniques such as

liquid chromatography (LC) and gas chromatography (GC), offers the high sensitivity and

selectivity required for the analysis of cannabinoids in complex matrices. This document

provides detailed application notes and protocols for the mass spectrometric analysis of

Cannabicitran.

Chemical Information
Property Value

Molecular Formula C₂₁H₃₀O₂

Molecular Weight 314.5 g/mol [1]

Exact Mass 314.22458 Da[1]

Structure A tetracyclic diether phytocannabinoid
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Application Note 1: Quantitative Analysis of
Cannabicitran by Liquid Chromatography-Tandem
Mass Spectrometry (LC-MS/MS)
This application note describes a sensitive and selective method for the quantification of

Cannabicitran in various matrices using LC-MS/MS with multiple reaction monitoring (MRM).

Principle
Liquid chromatography separates Cannabicitran from other cannabinoids and matrix

components. The analyte is then ionized, typically by electrospray ionization (ESI), and

detected by a triple quadrupole mass spectrometer. The precursor ion corresponding to the

molecular weight of Cannabicitran is selected in the first quadrupole, fragmented in the

collision cell, and specific product ions are monitored in the third quadrupole. This highly

selective detection method allows for accurate quantification even at low concentrations.

Suggested LC-MS/MS Parameters
The following parameters are suggested as a starting point for method development.

Optimization will be required for specific instrumentation and matrices.

Table 1: Suggested LC-MS/MS Parameters for Cannabicitran Analysis
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Parameter Recommended Setting

Liquid Chromatography

Column
C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8

µm)

Mobile Phase A Water with 0.1% Formic Acid

Mobile Phase B Acetonitrile with 0.1% Formic Acid

Gradient
Start at 70% B, increase to 95% B over 5 min,

hold for 2 min, return to initial conditions

Flow Rate 0.3 mL/min

Column Temperature 40 °C

Injection Volume 5 µL

Mass Spectrometry

Ionization Mode Positive Electrospray Ionization (ESI+)

Capillary Voltage 3.5 kV

Source Temperature 150 °C

Desolvation Temperature 350 °C

MRM Transitions (Predicted)

Precursor Ion (m/z) 315.2

Product Ion 1 (Quantifier) 193.1

Collision Energy 1 25 V

Product Ion 2 (Qualifier) 259.2

Collision Energy 2 20 V

Note: As Cannabicitran is isomeric with other cannabinoids like THC and CBD,

chromatographic separation is essential for accurate quantification. The provided MRM
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transitions are based on common fragmentation patterns for this class of compounds and

should be confirmed with a certified reference standard.

Quantitative Data (Hypothetical - for illustrative
purposes)
Table 2: Hypothetical Performance Characteristics of the LC-MS/MS Method

Parameter Expected Value

Retention Time ~ 4.5 min

Linear Range 0.5 - 500 ng/mL

Correlation Coefficient (r²) > 0.995

Limit of Detection (LOD) 0.1 ng/mL

Limit of Quantification (LOQ) 0.5 ng/mL

Intra-day Precision (%RSD) < 10%

Inter-day Precision (%RSD) < 15%

Accuracy 90 - 110%

Application Note 2: Identification of Cannabicitran
by Gas Chromatography-Mass Spectrometry (GC-
MS)
This application note outlines a method for the identification of Cannabicitran using GC-MS.

Due to the thermal lability of some cannabinoids, derivatization may be necessary for

quantitative analysis, though for qualitative identification, it may not be required if acidic

cannabinoids are not of interest.

Principle
GC separates volatile and semi-volatile compounds based on their boiling points and

interaction with the stationary phase. In the mass spectrometer, molecules are typically ionized
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by electron ionization (EI), which induces fragmentation. The resulting fragmentation pattern is

a chemical fingerprint that can be used for structural elucidation and library matching.

Suggested GC-MS Parameters
Table 3: Suggested GC-MS Parameters for Cannabicitran Analysis

Parameter Recommended Setting

Gas Chromatography

Column
DB-5ms or equivalent (30 m x 0.25 mm, 0.25

µm)

Inlet Temperature 250 °C

Carrier Gas Helium

Flow Rate 1.0 mL/min (constant flow)

Oven Program
Start at 150 °C, hold for 1 min, ramp to 300 °C

at 15 °C/min, hold for 5 min

Mass Spectrometry

Ionization Mode Electron Ionization (EI)

Ionization Energy 70 eV

Source Temperature 230 °C

Transfer Line Temperature 280 °C

Scan Range 50 - 550 m/z

Predicted Fragmentation Pattern
The EI fragmentation of Cannabicitran is expected to yield several characteristic ions. The

molecular ion (M⁺) at m/z 314 is anticipated. Other significant fragments would likely arise from

the cleavage of the ether bridges and the alkyl side chain.

Table 4: Predicted Major EI-MS Fragment Ions for Cannabicitran
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m/z Proposed Fragment Identity

314 Molecular Ion [M]⁺

299 [M - CH₃]⁺

271 [M - C₃H₇]⁺

258 Retro-Diels-Alder fragmentation product

231 Further fragmentation product

Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis
of Cannabicitran in Cannabis Oil

Weighing: Accurately weigh 100 mg of the homogenized cannabis oil into a 15 mL centrifuge

tube.

Dilution: Add 10 mL of methanol to the tube.

Vortexing: Vortex the sample for 1 minute to ensure complete dissolution.

Sonication: Sonicate the sample for 10 minutes.

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

Further Dilution: Take 100 µL of the supernatant and dilute it with 900 µL of methanol:water

(1:1, v/v).

Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

Analysis: Inject the sample into the LC-MS/MS system.

Protocol 2: General Workflow for Cannabinoid Analysis
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Caption: General workflow for the mass spectrometric analysis of Cannabicitran.
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Putative Signaling Pathway of Cannabicitran
While the specific signaling pathways of Cannabicitran are still under investigation, preliminary

evidence suggests it may act as an agonist at the N-arachidonylglycine receptor (GPR18). The

activation of GPR18, a G-protein coupled receptor, can initiate several downstream signaling

cascades.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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